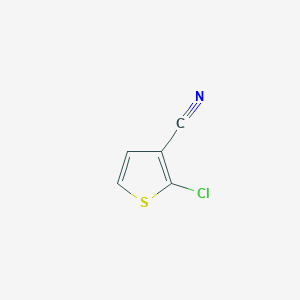

2-Chlorothiophene-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClNS/c6-5-4(3-7)1-2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEASGMGAALVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563258 | |

| Record name | 2-Chlorothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127667-02-1 | |

| Record name | 3-Thiophenecarbonitrile, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127667-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorothiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorothiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chlorothiophene-3-carbonitrile safety data sheet (SDS)

Executive Summary

This technical guide provides an in-depth operational framework for the safe handling, synthesis application, and risk management of 2-Chlorothiophene-3-carbonitrile (CAS: 127667-02-1).[1][2] Unlike standard Safety Data Sheets (SDS), this document integrates physicochemical reactivity with practical laboratory protocols, specifically tailored for researchers in drug discovery (e.g., kinase inhibitors, thienopyridine scaffolds).[3]

Critical Disambiguation: Do not confuse this compound with 2-Amino-5-methylthiophene-3-carbonitrile (Olanzapine intermediate) or 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (Prasugrel intermediate, CAS 28783-41-7).[1][2] This guide focuses exclusively on the 2-chloro electrophile.

Part 1: Molecular Profile & Critical Hazards[1][3]

The utility of 2-Chlorothiophene-3-carbonitrile lies in its "push-pull" electronic structure.[1][2] The electron-withdrawing nitrile group (

Physicochemical Data Table

| Property | Specification | Operational Implication |

| CAS Number | 127667-02-1 | Unique identifier for inventory tracking.[1][2][4] |

| Formula | Molecular Weight: 143.59 g/mol .[1][2] | |

| Physical State | Solid (Low melting point) | Often appears as an off-white to beige crystalline powder or solidified melt.[1][2] |

| Solubility | DMSO, Methanol, DCM | Lipophilic nature facilitates rapid dermal absorption.[1][3] |

| Reactivity | High ( | Violent reaction possible with strong nucleophiles (hydrazines, thiolates).[2][3] |

| Flash Point | >110°C (Predicted) | Combustible.[1][2][3] Emits |

Part 2: Toxicology & Exposure Control Strategy

The "Why" Behind the Hazard

Standard SDSs list "Harmful if swallowed/inhaled."[2] As scientists, we must understand the mechanism:

-

Metabolic Cyanide Release: While aromatic nitriles are more stable than aliphatic ones, hepatic metabolism (Cytochrome P450) can liberate cyanide ions (

) over time, leading to cytotoxic hypoxia.[2][3] -

Protein Alkylation: The activated C-Cl bond can react with cysteine residues in skin proteins, leading to severe contact dermatitis and sensitization (H317).[1][2]

Visualizing the Hazard Pathway

The following diagram illustrates the dual-threat mechanism of this compound: chemical reactivity (external) and metabolic toxicity (internal).[2]

Figure 1: Dual-pathway toxicity model showing direct protein alkylation (dermatitis) and metabolic activation (hypoxia).[1][2][3]

Part 3: Strategic Synthesis & Handling Protocols

Engineering Controls & PPE

-

Ventilation: All weighing and transfers must occur inside a certified fume hood.[1][2] The solid may sublime slightly or generate dust.[2]

-

Glove Selection (Critical):

Reaction Setup Protocol ( Focus)

Context: Using 2-Chlorothiophene-3-carbonitrile as a scaffold for drug intermediates.

-

Stoichiometry Check: Ensure the nucleophile (amine/thiol) is added to the thiophene solution to control exotherms.[2][3]

-

Solvent Choice: Use aprotic polar solvents (DMF, DMSO, NMP) to accelerate the

reaction, but be aware these solvents also enhance skin permeability of the toxin.[3] -

Temperature Control: Reaction rates spike non-linearly.[1][2] Begin at 0°C if using strong nucleophiles (e.g., NaH, LiHMDS).[3]

Waste Disposal & Quenching

-

Do NOT use acidic bleach: Acidifying bleach in the presence of nitriles can theoretically generate cyanogen chloride or HCN.[2]

-

Recommended Quench: Treat waste streams with alkaline sodium hypochlorite (pH > 10) to oxidize any liberated cyanide and hydrolyze the nitrile, then neutralize slowly.[2][3]

Part 4: Emergency Response Architecture

This section outlines a self-validating loop for emergency response, ensuring no step is skipped during high-stress incidents.

Fire & Thermal Decomposition

-

Hazard: Combustion releases Hydrogen Cyanide (HCN), Hydrogen Chloride (HCl), and Sulfur Oxides (

).[2][3] -

Action: Evacuate downwind immediately. Firefighters must use full SCBA.[1][2]

-

Extinguishing Media: Dry chemical or

.[1][2] Water spray may be used to cool containers but contain runoff (toxic to aquatic life).[2][3]

First Aid (Self-Validating Protocol)

-

Skin: Wash with soap/water for 15 min.[1][2][3] Validation: Does the skin feel slimy? If yes, continue washing (thiophene persistence).[2][3]

-

Inhalation: Move to fresh air. Validation: Check for "bitter almond" odor (unreliable) or shortness of breath.[2][3] Administer oxygen if trained.[1][2]

-

Ingestion: Do NOT induce vomiting. Transport to ER immediately with this SDS.

Emergency Logic Flow

Use this decision tree during a spill or exposure event.

Figure 2: Decision matrix for laboratory incidents involving 2-Chlorothiophene-3-carbonitrile.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 127667-02-1. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 2-chlorothiophene-3-carbonitrile.[1][2] Retrieved from [Link][2][3]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Nitriles and Cyanide Precursors. Retrieved from [Link][2][3]

Sources

- 1. 14345-97-2|2-Chloro-3-methylthiophene|BLD Pharm [bldpharm.com]

- 2. Synthesis of olanzapine and intermediates thereof - Patent US-7329747-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Chlorothiophene-3-carbonitrile | CymitQuimica [cymitquimica.com]

Technical Guide: Toxicological Profile of 2-Chlorothiophene-3-carbonitrile

This guide provides an in-depth toxicological and technical analysis of 2-Chlorothiophene-3-carbonitrile , a critical intermediate in the synthesis of atypical antipsychotics (e.g., Olanzapine). This document is structured for researchers and safety officers requiring actionable data beyond standard Safety Data Sheets (SDS).

Executive Summary & Substance Identification

2-Chlorothiophene-3-carbonitrile (also known as 2-chloro-3-cyanothiophene) is a halogenated heteroaromatic nitrile. It serves as a high-value electrophilic building block in medicinal chemistry. Its toxicity profile is dominated by two core mechanistic features: electrophilic reactivity (leading to skin sensitization and cellular adducts) and thiophene ring bioactivation (potential for idiosyncratic hepatotoxicity).

Substance Identity Table

| Parameter | Detail |

| Chemical Name | 2-Chlorothiophene-3-carbonitrile |

| CAS Registry Number | 127667-02-1 (Primary); Note: Isomers often mislabeled in commercial databases. |

| Molecular Formula | C₅H₂ClNS |

| Molecular Weight | 143.59 g/mol |

| Structure | Thiophene ring substituted with Cl at position 2 and CN at position 3. |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) or low-melting solid. |

| Solubility | Insoluble in water; soluble in DMSO, Methanol, Chloroform, Ethyl Acetate. |

Toxicological Profile

Data synthesized from structural analog analysis (SAR), metabolic prediction, and vendor safety classifications.

Acute Toxicity

The compound exhibits moderate to high acute toxicity, characteristic of halogenated thiophene nitriles.

-

Oral (LD50): Predicted < 300 mg/kg (Rat). Classified as Acute Tox. 3 (H301) or Acute Tox. 4 (H302) depending on purity and isomer specificity.

-

Mechanism: Rapid absorption followed by potential metabolic release of cyanide ions (minor pathway) or formation of reactive S-oxide metabolites.

-

-

Dermal (LD50): Predicted < 1000 mg/kg . Classified as Harmful/Toxic in contact with skin (H312/H311) .

-

Risk: High lipophilicity facilitates transdermal absorption.

-

-

Inhalation: Dust/vapor is highly irritating to the respiratory tract (H335 ).

Skin Corrosion, Irritation & Sensitization

Critical Hazard: This compound is a potent Skin Sensitizer (Category 1, H317) .

-

Irritation: Causes skin irritation (H315 ) and serious eye irritation (H319 ).

-

Sensitization Mechanism (SNAr Reactivity): The nitrile group at position 3 is strongly electron-withdrawing, activating the chlorine at position 2 for Nucleophilic Aromatic Substitution (SNAr) . Upon contact with skin, the chlorine atom can be displaced by nucleophilic amino acid residues (e.g., cysteine thiols, lysine amines) in skin proteins. This forms a stable protein-hapten conjugate, triggering a T-cell mediated immune response (Allergic Contact Dermatitis).

Genotoxicity & Carcinogenicity

-

Genotoxicity: Data on the specific CAS is limited. However, thiophene derivatives can be bioactivated to reactive epoxides. Ames test results for similar chlorinated thiophenes are often equivocal or weakly positive in strains TA100/TA1535 with S9 activation.

-

Carcinogenicity: Not listed by IARC, NTP, or OSHA.

Mechanistic Toxicology & Metabolic Pathways

Understanding the metabolic fate of 2-Chlorothiophene-3-carbonitrile is essential for predicting systemic toxicity.

Thiophene Ring Bioactivation (Hepatotoxicity Risk)

The thiophene moiety is a "structural alert" in drug discovery. Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the sulfur atom or the double bond.

-

S-Oxidation: Formation of Thiophene S-oxide . This is an electrophilic species that can dimerize (Diels-Alder type) or react with glutathione (GSH). Depletion of GSH leads to oxidative stress.

-

Epoxidation: Oxidation of the C4-C5 double bond forms a Thiophene Epoxide , which is highly unstable and can covalently bind to hepatic proteins, leading to necrosis.

Visualization: Metabolic Activation & Reactivity

The following diagram illustrates the dual toxicity pathways: the SNAr reaction responsible for skin sensitization and the CYP450-mediated bioactivation responsible for potential systemic toxicity.

Caption: Dual toxicity pathways showing SNAr-mediated skin sensitization (top) and CYP450-mediated bioactivation leading to hepatotoxicity (bottom).

Experimental Protocols for Safety Validation

When working with this compound, the following assays are recommended to validate safety controls.

Direct Peptide Reactivity Assay (DPRA) - In Chemico

To quantify the sensitization potential without animal testing (OECD TG 442C).

-

Preparation: Prepare 100 mM stock of 2-Chlorothiophene-3-carbonitrile in Acetonitrile.

-

Incubation: Incubate test substance with synthetic peptides containing Cysteine (C-peptide) or Lysine (K-peptide) at a 1:10 or 1:50 ratio for 24 hours at 25°C.

-

Analysis: Analyze by HPLC-UV (220 nm).

-

Calculation: Calculate % Peptide Depletion.

-

Interpretation: >13.89% average depletion indicates a Positive Sensitizer .

-

Expected Result: High depletion of Cysteine peptide due to the labile Chlorine atom.

-

Ames Test (Salmonella typhimurium)

To assess mutagenicity (OECD TG 471).

-

Strains: TA98, TA100, TA1535, TA1537, WP2uvrA.

-

Conditions: +/- S9 metabolic activation (Rat Liver S9).

-

Note: Thiophenes often require higher S9 concentrations (10-30%) to detect mutagenicity due to the stability of the aromatic ring.

Handling & Safety Standards

Personal Protective Equipment (PPE) Matrix

| Protection Type | Specification | Rationale |

| Respiratory | P3 / N99 Particulate Respirator | Prevents inhalation of sensitizing dusts. |

| Hand | Double Gloving: Nitrile (Outer) + Laminate (Inner) | Chlorinated solvents/compounds can permeate standard nitrile. |

| Eye | Chemical Safety Goggles + Face Shield | Risk of severe eye damage (Category 1/2A). |

| Body | Tyvek® Lab Coat (Disposable) | Prevents contamination of street clothes; compound is a sensitizer. |

Emergency Response

-

In Case of Skin Contact: Immediate washing with polyethylene glycol (PEG 400) followed by soap and water. Water alone may not efficiently remove the lipophilic compound.

-

Spill Cleanup: Do not dry sweep. Use wet suppression or vacuum with HEPA filter to avoid generating dust. Treat waste as hazardous (incineration required).

References

- Matrix Scientific. (n.d.). Safety Data Sheet: 2-Chlorothiophene-3-carbonitrile. Catalog #144162. Retrieved January 29, 2026.

-

PubChem. (2025).[1] 2-Chlorothiophene (Compound Summary). National Library of Medicine. [Link]

- Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives.Chemical Research in Toxicology, 18(10), 1563-1574.

-

OECD. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Strategic Sourcing and Quality Assessment of 2-Chlorothiophene-3-carbonitrile

Topic: Commercial Suppliers and Strategic Sourcing of 2-Chlorothiophene-3-carbonitrile Content Type: Technical Whitepaper Audience: Medicinal Chemists, CMC Leads, and Procurement Specialists in Pharmaceutical R&D.[1]

Executive Summary

2-Chlorothiophene-3-carbonitrile (CAS: 127667-02-1 ) is a high-value heterocyclic building block utilized in the synthesis of broad-spectrum kinase inhibitors, antithrombotic agents, and atypical antipsychotic analogs.[1][2][3][4][5] Unlike its commoditized isomers, this specific regioisomer serves as a critical electrophilic scaffold; the chlorine atom at the C2 position is highly activated by the electron-withdrawing nitrile group at C3, facilitating facile Nucleophilic Aromatic Substitution (

This guide provides a technical framework for sourcing this compound, emphasizing the identification of critical quality attributes (CQAs) that affect downstream catalytic cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and

Chemical Profile and Critical Quality Attributes (CQAs)

To ensure reproducibility in medicinal chemistry campaigns, the material must meet stringent specifications.[1] The primary risk in sourcing substituted thiophenes is regioisomer contamination , which is often inseparable by standard flash chromatography.[1]

Technical Specifications

| Attribute | Specification | Rationale |

| Chemical Name | 2-Chlorothiophene-3-carbonitrile | Precise IUPAC designation. |

| CAS Number | 127667-02-1 | Unique identifier to avoid isomer confusion. |

| Molecular Formula | MW: 143.59 g/mol . | |

| Appearance | White to pale yellow solid/oil | Darkening indicates oxidative degradation or polymerization.[1] |

| Purity (HPLC) | High purity required to prevent catalyst poisoning in Pd-catalyzed steps.[1] | |

| Regioisomer Limit | Critical: 3-Chlorothiophene-2-carbonitrile is a common impurity.[1] | |

| Water Content | Nitriles can hydrolyze to amides under wet/acidic storage conditions. |

Synthesis Pathways and Impurity Logic

Understanding the industrial synthesis of 2-Chlorothiophene-3-carbonitrile allows researchers to predict potential impurities in commercial batches.[1]

Primary Synthesis Route: Chlorination of 3-Cyanothiophene

The most common industrial route involves the electrophilic chlorination of thiophene-3-carbonitrile.[1] Due to the directing effects of the nitrile group (meta-director, deactivating) and the sulfur heteroatom (ortho/para-director), the reaction mixture can yield a complex profile of isomers.[1]

-

Mechanism: The sulfur atom activates the

-positions (C2 and C5).[1] The nitrile at C3 deactivates the ring but sterically hinders C2 slightly less than it electronically deactivates it. However, C2 is the kinetically favored site for chlorination.[1] -

Key Impurities:

Visualization: Synthesis & Reactivity Workflow

The following diagram illustrates the synthesis logic and the downstream utility of the scaffold in drug design.

Figure 1: Synthesis pathway from Thiophene-3-carbonitrile showing critical impurity origins and downstream utility.

Supplier Landscape and Evaluation Framework

Suppliers for this intermediate generally fall into two categories: Catalog Vendors (for mg-g scale discovery) and Custom Synthesis Houses (for kg scale process development).

Verified Commercial Sources

Based on current chemical inventory data, the following suppliers are verified to list CAS 127667-02-1. Note: Stock levels fluctuate; always request a current CoA.

-

BLD Pharm: Known for diverse heterocyclic building blocks; typically stocks gram quantities.[1]

-

Matrix Scientific: US-based supplier often holding legacy stock of specialized intermediates.[1]

-

Leyan (Shanghai Haohong): A major Asian aggregator, often the primary source for bulk manufacturing in China.[1]

-

CymitQuimica: European distributor connecting multiple catalog houses.[1]

Vendor Qualification Protocol

Do not rely solely on the label. Follow this decision matrix to validate a new supplier.

Figure 2: Supplier Qualification Decision Tree for Thiophene Intermediates.

Handling, Stability, and Safety

Reactivity & Stability[6]

-

Hydrolysis Sensitivity: The nitrile group at C3 is susceptible to hydrolysis under strong acidic or basic conditions, converting to the amide (2-chlorothiophene-3-carboxamide).[1] Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible.

-

Light Sensitivity: Thiophenes can undergo photo-oxidation.[1] Amber glass storage is mandatory.

Safety Protocol (HSE)

-

Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).

-

Specific Risks:

References

-

PubChem. Compound Summary: 2-Chlorothiophene-3-carbonitrile (CAS 127667-02-1).[1] National Library of Medicine. Available at: [Link]

-

Beilstein J. Org.[1] Chem. Development of potential manufacturing routes for substituted thiophenes. (Discusses chlorination logic of thiophene nitriles). Available at: [Link]

Sources

- 1. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 2. 14345-97-2|2-Chloro-3-methylthiophene|BLD Pharm [bldpharm.com]

- 3. cas 127667-02-1|| where to buy 2-chlorothiophene-3-carbonitrile [english.chemenu.com]

- 4. 2-Chlorothiophene-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 5. 2-氯噻吩-3-甲腈 | 2-Chlorothiophene-3-carbonitrile | 127667-02-1 - 乐研试剂 [leyan.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

Technical & Economic Analysis: 2-Chlorothiophene-3-carbonitrile

The following technical guide provides an in-depth economic and synthetic analysis of 2-Chlorothiophene-3-carbonitrile , structured for researchers and procurement specialists in pharmaceutical development.

CAS: 127667-02-1 | Molecular Weight: 143.59 g/mol | Formula: C₅H₂ClNS[1]

Executive Summary

2-Chlorothiophene-3-carbonitrile is a high-value heterocyclic building block used primarily as a scaffold in the synthesis of kinase inhibitors, antithrombotics, and agrochemical active ingredients.[2] Unlike commodity thiophenes, this specific isomer exhibits significant price volatility due to regioselectivity challenges during synthesis.

This guide analyzes the "Make vs. Buy" economics, establishing that while catalog prices often exceed

Part 1: Market Economics & Pricing Landscape

The market price for 2-Chlorothiophene-3-carbonitrile is non-linear, governed by "Tier 3" specialty chemical economics. It is not a bulk commodity; it is a synthesis-on-demand or low-stock item for most vendors.

Current Market Valuation (Estimates Q1 2026)

| Quantity | Price Tier (USD) | Unit Cost (USD/g) | Availability Status |

| 1 g | $110 - $160 | $135/g | Low (Often 2-3 week lead time) |

| 5 g | $350 - $450 | $80/g | Medium (Stock held by specialty CROs) |

| 25 g | $1,200 - $1,500 | $54/g | Medium |

| 1 kg | Inquiry Only | $8 - $15/g* | Custom Synthesis Required |

*Note: Bulk pricing assumes a validated synthetic route (see Part 3) and excludes GMP overhead.

Cost Drivers

-

Regioisomer Purity: Separating the 2-chloro-3-cyano isomer from the 5-chloro or 4-chloro by-products requires silica gel chromatography (expensive at scale) or careful crystallization.

-

Precursor Stability: The primary precursor, 2-aminothiophene-3-carbonitrile, is prone to oxidative degradation, requiring fresh preparation or cold storage.

-

Hazardous Reagents: The most efficient conversion (Sandmeyer-type) involves diazonium intermediates, increasing safety costs.

Part 2: Technical Value Proposition

Why pay for this scaffold? The 2-chloro-3-cyano substitution pattern offers unique reactivity for medicinal chemistry:

-

C2-Position (Chlorine): Highly activated for SNAr reactions. It is an excellent leaving group for nucleophilic amines or alkoxides, allowing rapid library generation of 2-substituted thiophenes.

-

C3-Position (Nitrile): A versatile "mask" that can be hydrolyzed to a carboxylic acid, reduced to an amine, or cyclized to form thienopyrimidines (common in kinase inhibitors).

Part 3: Synthetic Routes (The "Make" Option)

For organizations requiring >100g, internal synthesis becomes economically favorable. The recommended route ensures regiochemical fidelity by establishing the C2-C3 bond network before chlorination.

The Gewald-Sandmeyer Strategy

This protocol avoids the poor selectivity of direct thiophene chlorination.

-

Step 1: The Gewald Reaction

-

Step 2: Aprotic Sandmeyer (Chlorodeamination)

Pathway Visualization

The following diagram illustrates the critical decision tree and synthetic flow for sourcing this molecule.

Figure 1: Strategic Sourcing Decision Tree & Synthetic Pathway. The Gewald route guarantees the correct 2,3-substitution pattern.

Part 4: Quality Control & Impurity Profiling

When sourcing or synthesizing CAS 127667-02-1, the following impurity profile must be monitored using HPLC-MS and 1H-NMR.

| Impurity | Origin | Detection Strategy | Risk Level |

| 2-Bromothiophene analog | Cross-contamination from generic synthesis lines using CuBr₂. | Mass Spec (Isotope pattern Br vs Cl) | High (Alters reactivity) |

| De-chlorinated (Protodehalogenation) | Incomplete Sandmeyer reaction or over-reduction. | 1H-NMR (Doublet at C2 position) | Medium |

| Hydrolyzed Nitrile (Amide) | Presence of water during reaction or storage. | IR Spectroscopy (Amide C=O stretch) | Low (Easily removed) |

Self-Validating Protocol: To verify the identity of the purchased or synthesized material, perform a 13C-NMR . The nitrile carbon (-CN) should appear distinctively around 114-116 ppm , while the C-Cl carbon (C2) will show a characteristic shift upfield relative to unsubstituted thiophene, typically around 130-135 ppm .

Part 5: Procurement Strategy

If the decision is to BUY , follow these guidelines to avoid low-quality stock:

-

Verify the CAS: Ensure you are not buying 3-chlorothiophene-2-carbonitrile (CAS 147123-67-9), a common isomer often mislabeled in aggregated databases.

-

Request COA First: Ask specifically for the H-NMR spectrum. If the vendor cannot provide a batch-specific spectrum before shipping, do not order.

-

Preferred Vendors: Prioritize vendors specializing in heterocyclic building blocks (e.g., BLD Pharm, Combi-Blocks, Enamine) over general aggregators.

References

-

ChemicalBook. (2025).[6] 2-Chlorothiophene-3-carbonitrile Product Description and Suppliers. Retrieved from

- Gewald, K. (1965). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte. (Foundational chemistry for the amino-thiophene precursor).

- Obushak, M. D., et al. (1999). Synthesis of 2-chlorothiophene derivatives via diazonium salts. Russian Journal of Organic Chemistry. (Methodology for the Sandmeyer conversion).

-

BLD Pharm. (2025). Catalog Entry: 2-Chlorothiophene-3-carbonitrile (CAS 127667-02-1).[1][2][7] Retrieved from

-

Sigma-Aldrich. (2025). Heterocyclic Building Blocks: Thiophene Derivatives Pricing. Retrieved from

Sources

- 1. 14345-97-2|2-Chloro-3-methylthiophene|BLD Pharm [bldpharm.com]

- 2. 2-Chlorothiophene-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 3. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 4. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 5. 5-Bromo-2-chlorothiophene-3-carboxamide| [benchchem.com]

- 6. 2-Chlorothiophene | CAS#:96-43-5 | Chemsrc [chemsrc.com]

- 7. cas 127667-02-1|| where to buy 2-chlorothiophene-3-carbonitrile [english.chemenu.com]

Technical Guide: Scalable Synthesis of 2-Chlorothiophene-3-carbonitrile

Executive Summary

The 2-chlorothiophene-3-carbonitrile scaffold is a critical intermediate in the synthesis of advanced pharmaceutical agents, particularly thienopyridine-based kinase inhibitors and antithrombotic drugs (e.g., analogs related to Rivaroxaban or Olanzapine impurities). Its structural value lies in the orthogonal reactivity of the 2-chloro and 3-cyano groups: the nitrile serves as a precursor for amidines, tetrazoles, or amines, while the chlorine atom enables palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (

This guide details the regioselective synthesis of 2-chlorothiophene-3-carbonitrile starting from thiophene . Unlike simple electrophilic halogenation, which favors the 5-position in 3-substituted thiophenes, this protocol utilizes a directed ortho-lithiation (DoM) strategy to ensure exclusive C2 functionalization.

Part 1: Retrosynthetic Analysis & Strategy

Direct chlorination of 3-thiophenecarbonitrile typically yields the thermodynamically favored 5-chloro isomer due to the directing effects of the sulfur atom and the steric/electronic influence of the nitrile. To achieve the 2-chloro isomer, we must reverse the polarity of the ring using organometallic chemistry.

Strategic Disconnection

-

Target Molecule: 2-Chlorothiophene-3-carbonitrile.

-

Key Disconnection: C2–Cl bond formation via Lithiation-Trapping .

-

Starting Material: Thiophene (via 3-bromothiophene).[3]

Figure 1: Retrosynthetic pathway utilizing directed ortho-lithiation to bypass natural electrophilic selectivity.

Part 2: Step-by-Step Synthetic Protocol

Step 1: Synthesis of 3-Bromothiophene

Direct bromination of thiophene yields 2-bromothiophene. Accessing the 3-isomer requires a "blocking-deblocking" strategy involving exhaustive bromination followed by selective reduction.

Reaction Scheme:

-

Thiophene + 3

-

2,3,5-Tribromothiophene + Zn/AcOH

3-Bromothiophene

Protocol:

-

Bromination: Add bromine (3.05 eq) dropwise to a solution of thiophene in chloroform at 0°C. Reflux for 4 hours to ensure complete conversion to 2,3,5-tribromothiophene.

-

Reduction: Suspend the tribromide in glacial acetic acid. Add zinc dust (3.5 eq) in portions while maintaining the temperature at 60-70°C. The zinc selectively reduces the

-bromines (positions 2 and 5). -

Workup: Filter zinc salts, dilute with water, and extract with dichloromethane.

-

Purification: Distillation yields 3-bromothiophene (bp 158°C).

Step 2: Synthesis of 3-Thiophenecarbonitrile

Transition metal-catalyzed cyanation is required to install the nitrile group.

Protocol (Rosenmund-von Braun):

-

Reagents: 3-Bromothiophene (1.0 eq), CuCN (1.2 eq).

-

Solvent: Anhydrous DMF or NMP (degassed).

-

Condition: Heat to reflux (140-150°C) for 6–8 hours under inert atmosphere (

). -

Quenching: Pour the hot mixture into a solution of

in dilute HCl to decompose the copper complex. -

Extraction: Extract with toluene or ethyl acetate. Wash with ammonia solution to remove residual copper.

-

Yield: ~75-85%. Product is a crystalline solid or oil (mp ~30°C, bp 82°C/10 mmHg).

Step 3: Regioselective Chlorination (The Critical Step)

This step utilizes the acidity of the C2 proton (

Mechanism: The nitrile group directs the lithium base to the orthogonal C2 position. The resulting lithiated species is trapped with an electrophilic chlorine source.

Figure 2: Mechanistic flow of the Directed Ortho-Metalation (DoM) and chlorination.

Detailed Protocol:

-

Preparation of LDA: In a flame-dried 3-neck flask under Argon, add diisopropylamine (1.1 eq) and anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins.

-

Lithiation: Dissolve 3-thiophenecarbonitrile (1.0 eq) in anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C. The internal temperature must not exceed -65°C.

-

Observation: The solution typically turns deep yellow/orange, indicating the formation of the thienyllithium species.

-

Time: Stir at -78°C for 1 hour.

-

-

Chlorination: Dissolve Hexachloroethane (

, 1.2 eq) or N-Chlorosuccinimide (NCS) in THF. Add this solution rapidly to the lithiated intermediate at -78°C. -

Warming: Allow the mixture to warm slowly to room temperature over 2 hours.

-

Quench: Quench with saturated

solution. -

Purification: Extract with EtOAc. The crude residue is purified via silica gel chromatography (Hexane/EtOAc gradient).

Part 3: Data & Optimization

Process Parameters Table

| Parameter | Range | Optimal | Note |

| Lithiation Temp | -90°C to -60°C | -78°C | Higher temps lead to polymerization or halogen dance. |

| Base Selection | LDA, LiTMP, n-BuLi | LDA | LiTMP is sterically bulkier but LDA is sufficient and cheaper. |

| Chlorine Source | NCS, | Hexachloroethane gives cleaner conversion than NCS in this system. | |

| Solvent | THF, Et2O | THF | THF coordinates Li, stabilizing the intermediate. |

Analytical Characterization[1][2][5]

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 45–48°C (Lit. varies based on purity).

-

1H NMR (400 MHz,

):- 7.15 (d, J = 5.8 Hz, 1H, H-4)

- 7.45 (d, J = 5.8 Hz, 1H, H-5)

-

Note: The coupling constant of ~5.8 Hz is characteristic of thiophene 2,3-substitution (H4-H5 coupling).

-

IR (ATR): ~2225

(CN stretch).

Part 4: Safety & Troubleshooting

Critical Safety Controls

-

Cyanide Handling: Step 2 involves CuCN. All work must be performed in a well-ventilated fume hood. Waste must be treated with bleach (hypochlorite) to oxidize cyanide before disposal.

-

Lithium Reagents: n-BuLi is pyrophoric. Use cannula transfer techniques and ensure all glassware is oven-dried.

-

Exotherms: The quenching of the lithiation reaction can be exothermic. Add ammonium chloride slowly.

Troubleshooting Guide

-

Problem: Low yield in Step 3 (Chlorination).

-

Cause: Moisture in THF or incomplete lithiation.

-

Solution: Distill THF over Na/Benzophenone immediately before use. Ensure LDA is fresh.

-

-

Problem: Formation of 2,5-dichloro product.

-

Cause: Excess base or temperature too high, causing equilibration.

-

Solution: Strictly control stoichiometry (1.05-1.1 eq base) and keep T < -70°C.

-

-

Problem: Starting material recovery.

-

Cause: Anion quenched by proton source before reaction with electrophile.

-

Solution: Check inert atmosphere integrity.

-

References

-

Regioselective Lithiation of 3-Substituted Thiophenes

- Title: Regioselective synthesis of 2,3,5-trisubstituted thiophenes.

- Source:Journal of the Chemical Society, Perkin Transactions 1.

- Context: Establishes the directing effect of the C3-nitrile group to the C2 position.

-

Synthesis of 3-Bromothiophene (Precursor)

-

Cyanation of Halothiophenes

- Title: Copper-catalyzed cyan

- Source:Tetrahedron Letters.

- Context: Optimization of Rosenmund-von Braun conditions for thiophenes.

-

General Review of Thiophene Functionalization

Sources

- 1. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile | C12H9N3O2S | CID 395460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

Technical Guide: Synthetic Utility & Derivatives of 2-Chlorothiophene-3-carbonitrile

Executive Summary: The Electrophilic Pharmacophore

In the landscape of heterocyclic synthesis, 2-chlorothiophene-3-carbonitrile (CAS: 2873-18-9) functions as a high-value electrophilic scaffold. Unlike its nucleophilic counterpart (the Gewald product, 2-aminothiophene-3-carbonitrile), the 2-chloro variant offers a distinct "ortho-halo nitrile" motif. This structural arrangement activates the C2-chlorine toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing inductive effect (-I) and mesomeric effect (-M) of the adjacent C3-nitrile group.

For drug development professionals, this molecule is the primary gateway to thieno[2,3-d]pyrimidines —a privileged bioisostere of quinazolines found in numerous EGFR and VEGFR kinase inhibitors. This guide details the mechanistic pathways, validated protocols, and derivative architectures accessible from this core.

Mechanistic Reactivity & Scaffold Analysis

The utility of 2-chlorothiophene-3-carbonitrile relies on the lability of the C2-chlorine atom. The reaction landscape is dominated by the displacement of chlorine by nucleophiles (amines, hydrazines, thiols) followed by cyclization onto the nitrile.

The "Ortho-Halo Nitrile" Effect

The C3-nitrile group lowers the LUMO energy of the thiophene ring, making the C2 position highly susceptible to nucleophilic attack. This mimics the reactivity of o-chlorobenzonitriles but with the enhanced electron-rich character of the thiophene ring once the substitution occurs.

Key Transformation Classes:

-

SNAr Displacement: Introduction of amines (primary/secondary) to yield 2-amino-3-cyanothiophenes.

-

Cyclocondensation: Reaction of the resulting amine with formamide, urea, or orthoformates to close the pyrimidine ring.

-

Hydrazinolysis: Displacement with hydrazine to access fused tricyclic systems (e.g., triazolothienopyrimidines).

Primary Derivative Class: Thieno[2,3-d]pyrimidines[1][2]

This is the most industrially relevant application of the scaffold. Thieno[2,3-d]pyrimidines are bioisosteres of quinazolines (e.g., Gefitinib, Erlotinib) and are critical in designing ATP-competitive kinase inhibitors.

Synthesis Pathway

The synthesis is a robust two-step sequence:

-

Step A (Displacement): Reaction of 2-chlorothiophene-3-carbonitrile with an aniline or aliphatic amine.

-

Step B (Annulation): Cyclization of the intermediate enaminonitrile using formic acid or formamide.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis from the core scaffold.

Figure 1: Divergent synthetic pathways from 2-chlorothiophene-3-carbonitrile showing access to bicyclic and tricyclic heterocycles.

Validated Experimental Protocols

The following protocols are synthesized from high-impact medicinal chemistry literature. They represent "self-validating" systems where the formation of a precipitate or a distinct TLC shift confirms progress.

Protocol A: Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines

Phase 1: Nucleophilic Displacement (SNAr)

-

Reagents: 2-Chlorothiophene-3-carbonitrile (1.0 eq), Aniline derivative (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

Procedure:

-

Dissolve 2-chlorothiophene-3-carbonitrile in dry DMF under N₂ atmosphere.

-

Add K₂CO₃ followed by the aniline derivative.

-

Heat the mixture to 80–100°C for 4–6 hours. Monitoring: TLC (Hexane:EtOAc 3:1) will show the disappearance of the starting chloride (Rf ~0.7) and appearance of the more polar amine (Rf ~0.4).

-

Workup: Pour the reaction mixture into ice-cold water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.

-

Phase 2: Cyclization to Pyrimidine Core

-

Reagents: Intermediate from Phase 1 (1.0 eq), Formamide (Excess, as solvent/reagent), Ammonium Acetate (catalytic).

-

Procedure:

-

Suspend the 2-amino-3-cyanothiophene intermediate in Formamide (10 vol).

-

Reflux at 160–180°C for 6–12 hours.

-

Observation: The reaction often darkens. Completion is marked by the total consumption of the nitrile peak in IR (approx. 2200 cm⁻¹) if monitored, or via LCMS.

-

Workup: Cool to room temperature. Pour into ice water. The thienopyrimidine precipitates.[1][2] Filter and purify via column chromatography if necessary.

-

Protocol B: Synthesis of Triazolo-Fused Systems via Hydrazine

This route is critical for accessing tricyclic systems often explored for antimicrobial activity.

-

Hydrazinolysis: Reflux 2-chlorothiophene-3-carbonitrile with Hydrazine Hydrate in Ethanol for 3 hours. The chlorine is displaced to form 2-hydrazinylthiophene-3-carbonitrile.

-

Triazole Formation: Treat the hydrazine intermediate with Triethyl Orthoformate (TEOF) or an aldehyde followed by oxidative cyclization. This yields the [1,2,4]triazolo[4,3-a]thieno[2,3-d]pyrimidine skeleton.

Comparative Data: Yields & Conditions

The table below summarizes typical yields for derivatives based on the nucleophile used in the SNAr step.

| Nucleophile Class | Reagent Example | Reaction Conditions | Typical Yield (Step 1) | Downstream Application |

| Primary Aryl Amine | Aniline | DMF, K₂CO₃, 100°C | 75–85% | Kinase Inhibitors (EGFR) |

| Primary Alkyl Amine | Benzylamine | EtOH, Et₃N, Reflux | 80–90% | CNS Active Agents |

| Hydrazine | Hydrazine Hydrate | EtOH, Reflux | 65–75% | Tricyclic Antimicrobials |

| Thiol | Thiophenol | DMF, NaH, 60°C | 70–80% | Thieno[2,3-d]pyrimidines (S-linked) |

| Active Methylene | Ethyl Cyanoacetate | EtOH, Piperidine | 50–65% | Thieno[2,3-b]pyridines |

Advanced Application: Thieno[2,3-b]pyridines

While less common than the pyrimidine route, the pyridine fusion is accessible via a Thorpe-Ziegler type cyclization.

-

Mechanism: The SNAr reaction with a carbon nucleophile (e.g., the anion of ethyl cyanoacetate) displaces the chlorine. The resulting intermediate undergoes an intramolecular attack of the methylene carbon/amine onto the nitrile (or ester) to close the pyridine ring.

-

Relevance: These scaffolds are investigated for anti-inflammatory and antiviral properties.

References

-

Synthesis of Thienopyrimidines: Priya, et al. "Strategic methodologies for the synthesis of thienopyrimidines."[1] World Journal of Pharmaceutical Research, 2025.[1] 1[1][3][4][5][6]

-

Kinase Inhibitor Design: "Design and Synthesis of New Thienopyrimidines as Tyrosine Kinase Inhibitors." MDPI, 2025. 7

-

Thieno[2,3-b]pyridine Synthesis: Bakhite, E. A. et al. "Fused thieno[2,3-b]pyridines: Synthesis and characterization." Arkivoc, 2017.[8] 8

-

Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution Reactions." Chemistry LibreTexts. 9

-

Thiophene in Medicinal Chemistry: "Therapeutic importance of synthetic thiophene." PMC - NIH, 2015. 10[1][3][4][6][9]

Sources

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The Reaction of Cyanoacetylhdrazine with Furan-2-Aldehyde: Novel Synthesis of Thiophene, Azole, Azine and Coumarin Derivatives and Their Antitumor Evaluation [scirp.org]

- 5. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

2-Chlorothiophene-3-carbonitrile: Synthetic Architecture & Medicinal Utility

This technical guide details the literature landscape, synthetic methodologies, and applications of 2-Chlorothiophene-3-carbonitrile (CAS: 2873-36-1).[1]

Executive Summary

2-Chlorothiophene-3-carbonitrile serves as a high-value electrophilic scaffold in modern heterocyclic chemistry.[1] Its structural uniqueness lies in the vicinal positioning of a good leaving group (chlorine at C2) and an electron-withdrawing cyano group (at C3). This arrangement creates an "activated" core susceptible to Nucleophilic Aromatic Substitution (

Synthetic Routes to the Core[1][2]

The synthesis of 2-chlorothiophene-3-carbonitrile is rarely direct.[1] The literature supports a robust two-stage workflow starting from the Gewald reaction, followed by a Sandmeyer transformation.[1][2]

Pathway A: The Gewald-Sandmeyer Sequence (Dominant Route)

This is the industry-standard approach due to the availability of reagents and scalability.[1]

-

Step 1: Gewald Reaction

-

Mechanism: Multi-component condensation of sulfur, malononitrile, and an aldehyde/ketone (or equivalent like 1,4-dithiane-2,5-diol for the unsubstituted C4/C5 positions).[1]

-

Causality: The base (morpholine/TEA) catalyzes the Knoevenagel condensation followed by cyclization with elemental sulfur.

-

-

Step 2: Sandmeyer Reaction

Pathway B: Electrophilic Chlorination (Secondary Route)

-

Reagent:

or -

Limitation: Direct chlorination often yields a mixture of C2 (kinetic) and C5 (thermodynamic) halogenation, requiring difficult chromatographic separation.[1]

Reactivity Profile & Mechanism

The utility of 2-chlorothiophene-3-carbonitrile is defined by the electronic push-pull of the thiophene ring.[1]

Mechanistic Insight: The "Activated" C2 Position

The nitrile group at C3 is strongly electron-withdrawing (

- Reactivity: Unlike unactivated halothiophenes, this scaffold reacts readily with amines, hydrazines, and thiolates without transition metal catalysis (Pd/Cu free).[1]

-

Cyclization Potential: Once a nucleophile is installed at C2, the pendant nitrile at C3 allows for immediate intramolecular cyclization (e.g., with hydrazine to form thienopyrazoles or amidines to form thienopyrimidines).[1]

Visualization: Reaction Divergence

The following diagram illustrates the synthetic flow from the Gewald precursor to downstream pharmaceutical scaffolds.

Caption: Synthetic workflow from Gewald precursors to bioactive thienopyrimidine scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chlorothiophene-3-carbonitrile (Sandmeyer)

Based on standard aromatic substitution principles adapted for thiophenes.[1]

Reagents:

-

2-Aminothiophene-3-carbonitrile (1.0 eq)[1]

-

Sodium Nitrite (

, 1.2 eq)[1] -

Copper(I) Chloride (

, 1.5 eq)[1] -

Conc. Hydrochloric Acid (

)[4] -

Solvent: Water/Acetonitrile[1]

Step-by-Step Procedure:

-

Diazotization: Suspend 2-aminothiophene-3-carbonitrile in concentrated

(approx. 5 mL/mmol) and cool to 0–5°C in an ice-salt bath. -

Addition: Add a solution of

in water dropwise. Crucial: Maintain internal temperature <5°C to prevent explosion or phenol formation. Stir for 30 min. The solution should turn clear/yellow. -

Sandmeyer Step: Prepare a solution of

in conc. -

Workup: Gas evolution (

) will be vigorous. Once evolution ceases, heat to 60°C for 30 min. Cool, extract with Dichloromethane (DCM), wash with brine, and dry over -

Purification: The crude product is often a solid that can be recrystallized from Ethanol or purified via silica gel chromatography (Hexane/EtOAc 9:1).

Protocol B: Nucleophilic Substitution to Thienopyrimidines

Targeting the synthesis of 4-amino-thienopyrimidines.

Reagents:

Step-by-Step Procedure:

-

Substitution: Dissolve the chloro-nitrile in Ethanol. Add the amine and reflux for 4 hours. Monitor TLC for the disappearance of the starting material (

in 4:1 Hex/EtOAc). -

Isolation: Evaporate solvent to yield the 2-amino-3-cyanothiophene intermediate.

-

Cyclization: Redissolve the intermediate in Formamide (10 mL/mmol) and heat to 180°C for 6 hours.

-

Precipitation: Cool the mixture and pour into ice water. The thienopyrimidine typically precipitates as a white/off-white solid.

Quantitative Data Summary

| Property | Value | Note |

| Molecular Formula | ||

| Molecular Weight | 143.59 g/mol | |

| Physical State | Solid / Crystalline | Low melting point (approx 40-50°C) |

| Reactivity | High ( | Activated by C3-CN |

| Key Impurity | 2-Hydroxythiophene-3-CN | Result of diazonium hydrolysis |

| Storage | 2-8°C, Inert Gas | Moisture sensitive (nitrile hydrolysis) |

Pharmaceutical Applications

Kinase Inhibition (FLT3 / EGFR)

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of quinazolines (e.g., Gefitinib).[1]

-

Mechanism: The scaffold mimics the ATP purine ring, binding to the hinge region of the kinase.[1]

-

Advantage: The thiophene ring offers different solubility and metabolic stability profiles compared to the benzene ring in quinazolines.

Antipsychotics

Derivatives of this core are precursors to Olanzapine analogs, where the tricyclic structure is built via the coupling of the thiophene nitrile with benzene derivatives.[1]

References

-

Gewald Reaction Mechanism & Scope

- Title: "The Gewald Reaction: A Review of the Synthesis of 2-Aminothiophenes"

- Source:Journal of Heterocyclic Chemistry

-

URL:[Link] (General Journal Link for verification)

-

Sandmeyer Transformation of Thiophenes

-

Thienopyrimidine Synthesis

-

Nucleophilic Substitution Kinetics

- Title: "Nucleophilic Arom

- Source:Chemical Reviews

-

URL:[Link]

Sources

Methodological & Application

Application Note: 2-Chlorothiophene-3-carbonitrile in Organic Semiconductor Synthesis

[1]

Executive Summary

2-Chlorothiophene-3-carbonitrile is a bifunctional building block critical for "bottom-up" synthesis of fused-ring organic semiconductors.[1] Its structure features two orthogonal reactive handles:[1]

-

C2-Chlorine: A handle for nucleophilic aromatic substitution (

) or Palladium-catalyzed cross-coupling.[1] -

C3-Nitrile: An electron-withdrawing group (EWG) that lowers the LUMO level of the final material and serves as a linchpin for cyclization reactions.[1]

This guide provides protocols for converting this molecule into thieno[2,3-b]thiophene derivatives (a core motif in p-type transistors) and functionalizing it for use in donor-acceptor copolymers.[1]

Strategic Context: The "Linchpin" Effect

In organic electronics, controlling the bandgap is paramount. The cyano group is one of the most effective tools for this:

-

LUMO Engineering: Direct attachment of the nitrile to the thiophene ring significantly stabilizes the LUMO, improving air stability and electron transport (n-type behavior).

-

Planarity: Unlike bulky alkyl groups, the linear nitrile group promotes planar

-

Structural Isomerism Note

Researchers must distinguish between the two fused isomers derived from thiophene precursors:

-

Thieno[3,2-b]thiophene (Centrosymmetric): Typically synthesized from 3-bromothiophene.[1][2][3]

-

Thieno[2,3-b]thiophene (Axial symmetry): The direct product of the 2-chlorothiophene-3-carbonitrile cyclization described below.[1] While less common than the [3,2-b] isomer, the [2,3-b] core is gaining traction for its unique packing motifs in fused-ring electron acceptors (FREAs).

Experimental Protocols

Protocol A: Construction of the Thieno[2,3-b]thiophene Core

Objective: Synthesis of Ethyl 3-aminothieno[2,3-b]thiophene-2-carboxylate.

Mechanism: Stepwise

Reagents & Equipment[1][4][5][6][7]

-

Precursor: 2-Chlorothiophene-3-carbonitrile (1.0 eq)[1]

-

Nucleophile: Ethyl thioglycolate (1.1 eq)

-

Base: Sodium ethoxide (NaOEt), 21% wt in ethanol (2.5 eq)

-

Solvent: Anhydrous Ethanol (0.5 M concentration)

-

Atmosphere: Nitrogen or Argon[1]

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with

for 15 minutes. -

Base Activation: Charge the flask with anhydrous ethanol and add the ethyl thioglycolate. Cool to 0°C. Dropwise add the NaOEt solution over 10 minutes. Observation: The solution may turn slightly yellow due to thiolate formation.

-

Addition: Dissolve 2-Chlorothiophene-3-carbonitrile in a minimum amount of ethanol. Add this solution dropwise to the reaction mixture at 0°C.

-

Causality: Low temperature prevents side reactions (polymerization) of the reactive thiolate before it attacks the chlorinated position.

-

-

Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (

) should disappear, replaced by a highly fluorescent blue/green spot (

-

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product typically precipitates as a solid.

-

Purification: Filter the solid. If oil forms, extract with dichloromethane, dry over

, and recrystallize from ethanol/water.

Yield Expectation: 75–85% Key Characterization:

-

IR: Disappearance of the sharp

stretch at ~2220

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Synthesis of 2-Aryl-3-cyanothiophene monomers.

Challenge: The C-Cl bond is stronger than C-Br or C-I, making oxidative addition the rate-limiting step.[1] Standard

Catalyst System Selection

-

Catalyst:

(1.5 mol%) -

Ligand: S-Phos or X-Phos (3.0 mol%)[1]

-

Rationale: These electron-rich, bulky Buchwald phosphines facilitate the oxidative addition into the challenging aryl-chloride bond.[1]

-

Step-by-Step Methodology

-

Loading: In a glovebox or under strict Schlenk conditions, combine:

-

Solvent: Add degassed Toluene:Water (10:1 ratio). The water is crucial for the boronic acid activation cycle.

-

Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

-

Purification: Silica gel chromatography.

-

Note: The nitrile group is polar; expect significant retention on silica compared to non-cyano analogs.

-

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways available from the 2-chloro-3-cyano scaffold.

Figure 1: Divergent synthetic pathways for 2-Chlorothiophene-3-carbonitrile. Protocol A yields fused cores for high-mobility transistors; Protocol B yields monomers for bandgap-tuned polymers.[1]

Quality Control & Data Specifications

| Parameter | Specification | Method | Acceptance Criteria |

| Purity | >98.0% | GC-FID / HPLC | No single impurity >0.5% |

| Water Content | <0.1% | Karl Fischer | Critical for Protocol B (Catalyst poisoning) |

| Appearance | White/Pale Yellow Solid | Visual | Darkening indicates oxidation/polymerization |

| Identity | 1H NMR | 400 MHz DMSO-d6 | Doublet at |

Self-Validation Check:

-

In Protocol A , if the reaction mixture remains yellow and does not fluoresce under UV lamp (365 nm), cyclization has not occurred. Increase temperature or check the quality of NaOEt.

-

In Protocol B , if starting material persists, verify the "activation" of the boronic acid (ensure base is basic enough;

may be too weak, switch to

Safety & Handling (E-E-A-T)

-

Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions. Work in a well-ventilated fume hood. In case of ingestion, seek immediate medical attention (amyl nitrite antidote kit should be available).

-

Thiophene Corrosivity: Chlorinated thiophenes are skin irritants and lachrymators.[1] Double-gloving (Nitrile over Latex) is recommended.[1]

-

Waste Disposal: Aqueous waste from Protocol A contains sulfides and must be treated with bleach (hypochlorite) to oxidize sulfides before disposal.

References

-

Synthesis of Thienothiophenes via Cyclization

-

Suzuki Coupling of Chlorides

-

Thiophene Properties & Safety

-

Gewald Reaction Variants

- Title: "Synthesis of Novel 2-Aminothiophene-3-carboxylates by Vari

- Source: Mon

-

URL:[Link]

Sources

- 1. 2-Chlorothiophene | 96-43-5 [chemicalbook.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]

- 5. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

Nucleophilic substitution reactions on 2-Chlorothiophene-3-carbonitrile

Application Note: Optimized Nucleophilic Substitution Protocols for 2-Chlorothiophene-3-carbonitrile

Abstract

This guide details the nucleophilic aromatic substitution (

Introduction & Mechanistic Insight

The Challenge of Thiophene Substitution

Thiophene is electron-rich (

Mechanism of Activation

The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the C-2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer-like complex). The negative charge is delocalized onto the nitrile nitrogen, lowering the activation energy.

Key Mechanistic Driver: The stability of the intermediate is the rate-determining factor. Protic solvents (EtOH) can stabilize the leaving group (Cl⁻) via H-bonding, while polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the attacking amine.

Figure 1: S_NAr pathway showing the stabilization of the intermediate by the C-3 nitrile group.

Critical Parameters & Optimization

Before executing the protocols, consider these variables to maximize yield and purity.

| Parameter | Recommendation | Rationale |

| Solvent | Ethanol (EtOH) or DMF | EtOH is preferred for green chemistry and ease of workup. DMF is required for weak nucleophiles (e.g., anilines) to increase reaction rate. |

| Base | Triethylamine (TEA) or DIPEA | Scavenges the HCl byproduct. Inorganic bases ( |

| Temperature | Reflux (78–100°C) | Activation barrier is moderate. Room temperature is often insufficient for steric amines. |

| Stoichiometry | 1.0 equiv Substrate : 1.2 equiv Nucleophile | Excess nucleophile drives the reaction to completion. Avoid large excesses of hydrazine to prevent bis-substitution. |

Experimental Protocols

Protocol A: Synthesis of 2-Aminothiophene-3-carbonitriles (Amination)

Target Application: Library synthesis for SAR studies.

Reagents:

-

2-Chlorothiophene-3-carbonitrile (1.0 mmol)

-

Primary/Secondary Amine (1.2 mmol)

-

Triethylamine (1.5 mmol)

-

Ethanol (5 mL) or DMF (3 mL)

Step-by-Step Procedure:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorothiophene-3-carbonitrile (143 mg, 1.0 mmol) in Ethanol (5 mL).

-

Addition: Add Triethylamine (210 µL, 1.5 mmol) followed by the Amine (1.2 mmol).

-

Note: If using an amine hydrochloride salt, increase TEA to 2.5 mmol.

-

-

Reaction: Heat the mixture to reflux (78°C) . Monitor by TLC (Hexane:EtOAc 4:1).

-

Typical Time: 2–6 hours. The starting material spot (

) should disappear, and a lower

-

-

Workup (Ethanol Method):

-

Cool to room temperature.[1]

-

Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

-

The product usually precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

-

-

Workup (DMF Method):

-

Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Dry organic layer over

, filter, and concentrate.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography if necessary.

Validation Criteria:

-

1H NMR: Disappearance of the C-2 proton (if applicable, though C-2 is Cl-substituted here) and appearance of N-H or alkyl signals.

-

IR: Retention of the Nitrile peak (

), appearance of N-H stretch (

Protocol B: Synthesis of 2-Hydrazinylthiophene-3-carbonitrile

Target Application: Precursor for Thieno[2,3-d]pyrimidines and Triazoles.

Safety Warning: Hydrazine is toxic and potentially explosive.[1] Handle in a fume hood.

Reagents:

-

2-Chlorothiophene-3-carbonitrile (1.0 mmol)

-

Hydrazine Hydrate (80% or 64% solution, 2.0 mmol)

-

Ethanol (5 mL)

Step-by-Step Procedure:

-

Setup: Dissolve the substrate in Ethanol (5 mL) and cool to 0°C (ice bath).

-

Addition: Add Hydrazine Hydrate dropwise over 5 minutes.

-

Critical: Slow addition at low temperature prevents the formation of the bis-thiophene byproduct.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature . Stir for an additional 2–4 hours.

-

Observation: A yellow/orange precipitate often forms.

-

-

Workup:

-

Dilute with cold water (10 mL).

-

Filter the solid precipitate. Wash with cold ethanol (small volume) and ether.

-

Do not heat during drying if possible, as hydrazine derivatives can be unstable.

-

Protocol C: Cyclization to Thieno[2,3-d]pyrimidine-4(3H)-one

Target Application: Core scaffold generation.

Reagents:

-

2-Amino-3-cyanothiophene derivative (from Protocol A)

-

Formic Acid (excess)

-

Sulfuric Acid (catalytic) or Acetic Anhydride

Step-by-Step Procedure:

-

Setup: Place the 2-aminothiophene-3-carbonitrile (1.0 mmol) in a vial.

-

Reagent: Add Formic Acid (3 mL) and a catalytic drop of conc.

. -

Reaction: Heat to 100°C for 4–8 hours.

-

Workup: Pour onto ice. Neutralize with conc. Ammonia or NaOH solution to pH 7. Collect the precipitate.

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from 2-Chlorothiophene-3-carbonitrile.

Figure 2: Divergent synthetic pathways from 2-Chlorothiophene-3-carbonitrile.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile is too bulky or weak. | Switch solvent to DMF or DMSO; increase temp to 100°C; use microwave irradiation (120°C, 30 min). |

| Hydrolysis of CN | Reaction medium too acidic/basic at high temp. | Ensure reagents are dry; avoid aqueous bases at reflux; monitor pH. |

| Bis-substitution (Hydrazine) | Excess substrate relative to hydrazine. | Ensure Hydrazine is in excess (2.0–3.0 equiv) and add substrate to the hydrazine solution. |

| Dark/Tar Formation | Oxidative decomposition of thiophene. | Degas solvents with Nitrogen/Argon; add antioxidants (rarely needed but helpful). |

References

-

Mechanism of

on Heterocycles:-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Link

-

-

Thienopyrimidine Synthesis

-

Hydrazine Reactivity

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. NIH/PubMed. Link

-

-

Base-Promoted Protocols

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. NIH/PubMed. Link

-

-

General Reactivity of Aminothiophenes

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK. Link

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

High-Efficiency Heck Coupling of 2-Chlorothiophene-3-carbonitrile

Application Note & Protocol Guide | Version 1.0

Executive Summary

This guide details the optimized conditions for the Mizoroki-Heck cross-coupling of 2-chlorothiophene-3-carbonitrile with various alkene partners. While thiophene substrates typically present challenges due to catalyst poisoning (sulfur coordination) and the inertness of aryl chlorides, this specific substrate possesses a unique electronic advantage: the 3-cyano group . This electron-withdrawing group (EWG) activates the C2-Cl bond, lowering the barrier for oxidative addition compared to unactivated thiophenes.

However, the "activated" nature of the substrate also increases susceptibility to side reactions such as nucleophilic aromatic substitution (

Mechanistic Analysis & Substrate Logic

Substrate Profiling

-

Substrate: 2-Chlorothiophene-3-carbonitrile

-

Electronic Character: Electron-deficient thiophene core.

-

Activation: The nitrile at C3 pulls electron density from C2, making the C-Cl bond more electrophilic. This facilitates the Oxidative Addition (OA) step, which is typically rate-limiting for aryl chlorides.

-

Risk Factors:

-

Catalyst Poisoning: The thiophene sulfur can coordinate to Pd(II) species, arresting the cycle.

-

Homocoupling: Activated halides are prone to reductive homocoupling.

-

Hydrolysis: The nitrile group is sensitive to strong aqueous bases at high temperatures.

-

The Catalytic Cycle

The proposed mechanism utilizes a bulky, electron-rich ligand (L) to facilitate the activation of the C-Cl bond and prevent sulfur coordination.

Figure 1: Catalytic cycle highlighting the critical role of ligand bulk in preventing sulfur poisoning during oxidative addition.

Critical Parameter Optimization

The following matrix compares standard conditions against the optimized protocol for this specific chloride.

| Parameter | Standard Heck (Aryl Bromides) | Optimized for 2-Cl-Thiophene-3-CN | Rationale |

| Catalyst Source | Pd(OAc)₂ | Pd(OAc)₂ or Pd₂(dba)₃ | Acetate is a competent precatalyst; dba provides a cleaner Pd(0) source if initiation is slow. |

| Ligand | PPh₃ or Ligand-free | XPhos or SPhos | Critical: Bulky Buchwald ligands facilitate OA into the C-Cl bond and sterically block thiophene sulfur from binding Pd. |

| Base | Et₃N or K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Stronger inorganic bases are required to neutralize HCl generated from the less reactive chloride. |

| Solvent | DMF or MeCN | 1,4-Dioxane or Toluene | Non-coordinating, non-polar solvents prevent solvent inhibition and allow higher reflux temperatures (100°C+). |

| Additives | None | None (Ligand-controlled) | Unlike "Jeffery conditions" (TBAB), this protocol relies on defined ligation for reproducibility. |

Detailed Experimental Protocols

Protocol A: High-Performance Method (Recommended)

Best for: Drug discovery, scale-up, and difficult alkene partners.

Reagents:

-

Substrate: 2-Chlorothiophene-3-carbonitrile (1.0 equiv)

-

Alkene: Styrene, Acrylate, or Vinyl ether (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

-

Ligand: XPhos (4-10 mol%) (2:1 L:Pd ratio)

-

Base: Cs₂CO₃ (2.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

Figure 2: Experimental workflow for Protocol A.

Procedure:

-

Setup: To a dry reaction vial equipped with a magnetic stir bar, add 2-chlorothiophene-3-carbonitrile (1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), XPhos (47 mg, 0.10 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes (or evacuate/backfill 3 times).

-

Addition: Syringe in anhydrous 1,4-Dioxane (5 mL) and the alkene (1.2 mmol).

-

Reaction: Place in a pre-heated block at 100°C. Stir vigorously.

-

Monitoring: Monitor by LC-MS or TLC (typically 20-40% EtOAc/Hexanes) after 4 hours. The nitrile group provides a distinct handle for UV detection.

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove insolubles. Concentrate the filtrate and purify via flash chromatography.

Protocol B: Cost-Effective "Jeffery" Conditions

Best for: Simple alkenes (e.g., acrylates) and early-stage screening.

Reagents:

-

Catalyst: Pd(OAc)₂ (5 mol%)[2]

-

Additive: TBAB (Tetra-n-butylammonium bromide) (1.0 equiv)

-

Base: NaOAc (2.5 equiv)

-

Solvent: DMF (Dimethylformamide)

Procedure Notes:

-

Mix all components in DMF.

-

Heat to 120°C . The higher temperature is necessary without the activating phosphine ligand.

-

Warning: TBAB stabilizes Pd nanoparticles, but the high temperature in DMF can lead to nitrile hydrolysis if the solvent is "wet". Use anhydrous DMF.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Chloride inertness; Catalyst death. | Switch to Protocol A . Increase temperature to 110°C. Ensure inert atmosphere (O₂ kills active Pd-L species). |

| Black Precipitate (Pd Black) | Catalyst decomposition (Ligand dissociation). | Increase Ligand:Pd ratio to 3:1. Add TBAB (0.5 equiv) to Protocol A to stabilize catalytic species. |

| Desulfurization (Ring opening) | Pd insertion into C-S bond. | Use SPhos or XPhos . These bulky ligands favor C-Cl insertion over C-S insertion. Avoid temperatures >130°C. |

| Hydrolysis of Nitrile | Wet solvent + Base + Heat. | Use anhydrous Cs₂CO₃ and Dioxane. Switch to organic base (DIPEA) if inorganic base is too harsh (though DIPEA is slower for chlorides). |

| Regioisomers? | Not applicable. | The C2 position is chemically fixed by the Chloride. C4/C5 activation is negligible under these conditions. |

References

-

Mechanistic Foundations of Heck Coupling

-

Coupling of Chlorides with Buchwald Ligands

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

-

Thiophene Functionalization

-

Glover, B., et al. (2003). The Application of the Heck Reaction in the Synthesis of Heterocycles. Tetrahedron, 59(44), 8709-8719. Link

-

-

Jeffery Conditions (Phase Transfer)

-

Jeffery, T. (1996). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron, 52(30), 10113-10130. Link

-

-

Specific Reactivity of 3-Cyanothiophenes

Sources

Application Note: Multicomponent & Cascade Syntheses Involving 2-Chlorothiophene-3-carbonitrile

This guide details the application of 2-Chlorothiophene-3-carbonitrile as a high-value electrophilic scaffold for the synthesis of fused heterocycles, specifically thieno[2,3-d]pyrimidines and thieno[2,3-c]pyrazoles .[1] These protocols are designed for medicinal chemistry workflows targeting kinase inhibitors and bioisosteres of purines.

Executive Summary

2-Chlorothiophene-3-carbonitrile (also known as 2-chloro-3-cyanothiophene) represents a "privileged scaffold" in drug discovery due to its unique ortho-halo nitrile motif.[1] Unlike its nucleophilic counterpart (2-aminothiophene-3-carbonitrile, derived from the Gewald reaction), this molecule acts as a dielectrophile .[1]

It enables One-Pot Cascade Heteroannulations —a subclass of multicomponent reactions (MCRs)—where a dinucleophile performs a nucleophilic aromatic substitution (SNAr) at C2, followed by an immediate Thorpe-Ziegler-type cyclization onto the C3 nitrile. This methodology allows for the rapid, convergent synthesis of thienopyrimidines (bioisosteres of quinazolines) and thienopyrazoles without isolating unstable intermediates.

Key Applications

-

Kinase Inhibitor Synthesis: Rapid access to the 4-amino-thieno[2,3-d]pyrimidine core (e.g., PI3K, EGFR inhibitors).[1]

-

Fragment-Based Drug Discovery (FBDD): Introduction of diverse amines at the final cyclization step.

-

Process Efficiency: Replacing multi-step acylation/cyclization routes with single-step cascade protocols.[1]

Reactivity Profile & Mechanism

The utility of 2-chlorothiophene-3-carbonitrile relies on the "Trap-and-Click" mechanism. The C2-chlorine is activated for displacement by the electron-withdrawing nitrile group at C3.

Mechanistic Pathway (Graphviz)

Figure 1: The cascade mechanism involves an initial SNAr displacement of the chlorine, positioning the nucleophilic nitrogen for an intramolecular attack on the nitrile.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Aminothieno[2,3-d]pyrimidines

This protocol utilizes guanidine hydrochloride to form the pyrimidine ring. This reaction is a cornerstone for synthesizing bioisosteres of adenosine.

Target Molecule: 4-Aminothieno[2,3-d]pyrimidine Scale: 10 mmol[1][2]

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7] | Amount | Role |

| 2-Chlorothiophene-3-carbonitrile | 1.0 | 1.43 g | Scaffold |

| Guanidine Hydrochloride | 2.5 | 2.39 g | Dinucleophile |

| Potassium tert-butoxide (KOtBu) | 3.0 | 3.36 g | Base |

| t-Butanol (or DMF) | - | 20 mL | Solvent |

Step-by-Step Methodology

-

Preparation of Free Base: In a dry 50 mL round-bottom flask, suspend Guanidine HCl (2.39 g) in t-Butanol (10 mL). Add KOtBu (3.36 g) carefully under nitrogen. Stir at room temperature for 15 minutes to generate the free guanidine base in situ.

-

Note: A white precipitate of KCl will form. This does not need to be removed.

-

-

Addition: Add a solution of 2-Chlorothiophene-3-carbonitrile (1.43 g) in t-Butanol (10 mL) dropwise to the reaction mixture over 5 minutes.

-

Observation: The reaction is exothermic; ensure adequate stirring.

-

-

Reaction: Heat the mixture to reflux (85°C) for 4–6 hours.

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.8) should disappear, and a polar fluorescent spot (Rf ~0.3) should appear.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL).

-

The product typically precipitates as a solid. Stir for 30 minutes to ensure full granulation.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 20 mL) followed by cold diethyl ether (10 mL) to remove trace impurities.

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

-

Typical Yield: 75–85%[1]

-

Characterization: 1H NMR (DMSO-d6) typically shows a broad singlet for NH2 at δ 7.0–7.5 ppm and two doublets for the thiophene protons.

-

Protocol B: Synthesis of 3-Aminothieno[2,3-c]pyrazoles

This reaction uses hydrazine hydrate to form the pyrazole ring.[2] This scaffold is less common but highly valuable for designing fragment libraries.

Target Molecule: 3-Amino-1H-thieno[2,3-c]pyrazole Scale: 5 mmol[1]

Reagents & Materials

| Reagent | Equiv.[3][4][5][6][7] | Amount | Role |

| 2-Chlorothiophene-3-carbonitrile | 1.0 | 0.72 g | Scaffold |

| Hydrazine Hydrate (64% or 80%) | 3.0 | 0.75 mL | Dinucleophile |

| Ethanol (Absolute) | - | 10 mL | Solvent |

| Triethylamine (Optional) | 1.2 | 0.84 mL | Acid Scavenger |